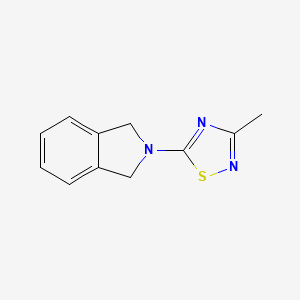

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-(1,3-dihydroisoindol-2-yl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-8-12-11(15-13-8)14-6-9-4-2-3-5-10(9)7-14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUQGMMNUDTCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole typically involves the condensation of an aromatic primary amine with a thiadiazole derivative. One common method includes the reaction of 2-aminobenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. Thiadiazole derivatives, including 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole, have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways.

- Mechanism of Action : Thiadiazoles can interfere with DNA and RNA synthesis, crucial for cancer cell proliferation. They also inhibit key enzymes involved in tumorigenesis such as carbonic anhydrase and histone deacetylases .

- Case Studies : In vitro studies demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of cell growth in hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Thiadiazoles are known for their ability to inhibit bacterial growth.

- Research Findings : Studies indicate that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Inhibition of Steroid Receptors

The compound has been identified as a potential inhibitor of steroid receptors, particularly the androgen receptor (AR). This application is particularly relevant in the context of hormone-dependent cancers such as prostate and breast cancer.

- Pharmaceutical Applications : Compounds similar to this compound are being explored for their ability to modulate AR activity, which could lead to novel treatments for hormone-sensitive tumors .

Neurological Applications

Emerging research suggests that thiadiazole derivatives may also play a role in neuroprotection and treatment of neurodegenerative diseases.

- Neuroprotective Effects : Some studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity.

Mechanism of Action

The mechanism by which 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation pathways, thereby exhibiting anticancer properties. The compound can also interact with microbial cell membranes, leading to disruption and cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Differences Among 1,2,4-Thiadiazole Derivatives

Key Observations:

Isoindoline vs. Aromatic Substituents : The isoindoline group may enhance blood-brain barrier penetration compared to phenyl or fluorophenyl substituents, as seen in neurokinin-3 receptor antagonists .

Methyl Group Impact : The 3-methyl group consistently improves metabolic stability across derivatives, reducing oxidative dealkylation risks .

Electron-Withdrawing Groups : Fluorophenyl substituents (e.g., in ) enhance antifungal activity, likely via increased electrophilicity and membrane interaction.

Key Observations:

Cyclization Efficiency: Amino-substituted derivatives (e.g., ) achieve higher yields than cross-coupled aryl derivatives (e.g., ).

Functionalization Flexibility : S-alkylation (as in ) allows modular attachment of bioactive moieties, enabling rapid SAR studies.

Key Observations:

Amino vs. Aryl Substituents: Amino groups improve aqueous solubility (e.g., 8.5 mg/mL for vs. 0.3 mg/mL for ).

Hazard Mitigation: Bromomethyl derivatives (e.g., ) require stringent handling due to alkylation risks, whereas methyl/amino analogs exhibit milder toxicity.

Biological Activity

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are characterized by their unique structural features that contribute to their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound comprises an isoindoline moiety attached to a thiadiazole ring. This configuration is crucial for its biological activity due to the presence of both aromatic and heterocyclic components that enhance binding interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. The compound demonstrated notable cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 µM and 8.03 µM respectively .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Isoindolin-2-yl)-3-methyl... | HepG-2 | 4.37 |

| 5-(Isoindolin-2-yl)-3-methyl... | A-549 | 8.03 |

Neuroprotective Effects

Thiadiazole derivatives have also shown promise in neuroprotection. Studies reveal that certain derivatives can readily penetrate the blood-brain barrier and exhibit protective effects against neurotoxic agents . The neuroprotective mechanism is believed to involve inhibition of oxidative stress pathways and modulation of neurotransmitter levels.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that thiadiazoles can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Case Studies

- Antitumor Activity : In a study focusing on the synthesis of new thiadiazole derivatives, one compound exhibited a significant reduction in tumor cell viability in vitro. The mechanism was attributed to the inhibition of DNA synthesis without inducing apoptosis .

- Neuroprotective Study : Another investigation assessed the effects of a related thiadiazole derivative on neuronal cultures subjected to glutamate-induced toxicity. Results indicated a marked decrease in cell death compared to untreated controls .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Carbonic Anhydrase Inhibition : Some thiadiazoles have been identified as effective inhibitors of carbonic anhydrase enzymes, which play a role in various physiological processes including pH regulation and ion transport .

- Receptor Binding : Molecular docking studies have shown favorable binding interactions between thiadiazoles and key receptors involved in cancer progression and neuroprotection .

Q & A

Q. What are the common synthetic routes for 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can react with thiocyanate or thioacetate precursors under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Substituents like isoindolin-2-yl groups are introduced via nucleophilic substitution or coupling reactions. A key step involves recrystallization for purification, avoiding chromatography in some protocols .

Q. Example Protocol :

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Isoindoline derivative | DMF, 80°C, 12 h | ~65% | |

| Thiourea derivative | H₂SO₄, reflux, 4 h | ~70% |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on IR spectroscopy (C-S and N-H stretches at 1250–1100 cm⁻¹ and 3400–3200 cm⁻¹, respectively), ¹H/¹³C NMR (distinct methyl and isoindoline proton environments), and X-ray crystallography to resolve bond lengths and hydrogen-bonding networks . Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. What analytical techniques are used to assess purity and individuality?

- Methodological Answer :

- Thin-layer chromatography (TLC) with silica gel plates and UV visualization.

- Melting point analysis to compare with literature values.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Elemental analysis (deviation < 0.4% for C, H, N, S) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Polarizable Continuum Model (PCM) simulations are used to study solvation effects and dipole moments. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and spectroscopic behavior .

Q. How to resolve contradictions in crystallographic data for thiadiazole derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to model disorder or twinning. For ambiguous hydrogen-bonding networks, compare multiple data sets and apply restraints to thermal parameters. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies enhance the bioactivity of thiadiazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at C-5 to modulate electron density.

- Molecular docking : Screen against targets like monoamine oxidases (MAOs) using AutoDock Vina. For example, chlorophenyl substituents improve antidepressant activity by enhancing π-π stacking .

- Metallocomplex formation : Coordinate with Cu(II) or Zn(II) to enhance antimicrobial potency .

Q. How to synthesize and characterize complex salts of this compound?

- Methodological Answer : React the thiadiazole with metal sulfates (e.g., CuSO₄) in ethanol/water to form chelates. Characterize via:

- UV-Vis spectroscopy : d-d transitions (e.g., Cu²⁺ at ~600 nm).

- Magnetic susceptibility : Paramagnetic behavior for Cu(II) complexes.

- Thermogravimetric analysis (TGA) : Decomposition steps confirm hydration states .

Data Contradiction Analysis

Q. Conflicting NMR shifts reported for methyl groups in thiadiazole derivatives—how to address this?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.